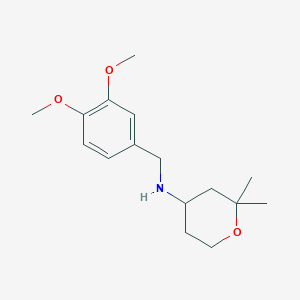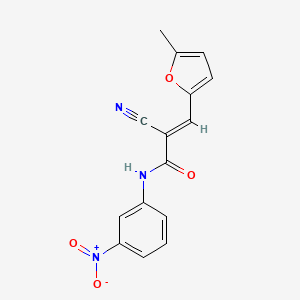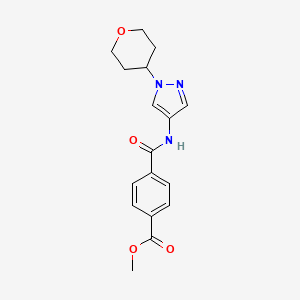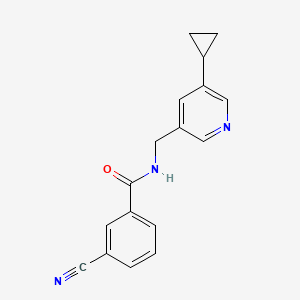
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone, also known as DFIO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole-based compounds and has been shown to possess a wide range of biochemical and physiological properties. In
作用機序
The mechanism of action of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone is not fully understood, but it is thought to involve the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been shown to inhibit the activity of HDACs, leading to an increase in histone acetylation and the activation of certain genes.
Biochemical and Physiological Effects:
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been investigated for its potential to treat cancer, Alzheimer's disease, and other conditions. 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. It has also been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease.
実験室実験の利点と制限
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with high purity. It has been extensively studied, and its mechanism of action is well understood. However, 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. It can also be challenging to work with due to its high potency and toxicity.
将来の方向性
There are several future directions for research on 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone. Another area of research is the investigation of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone as a potential treatment for other conditions, such as inflammatory diseases and viral infections. Additionally, the long-term effects of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone need to be studied further to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biochemical and physiological properties and has been investigated as a potential treatment for various conditions. 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone as a therapeutic agent.
合成法
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone can be synthesized by reacting 5,7-difluoro-2,3-dihydroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism and yields 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone as a white solid with a high degree of purity. The synthesis of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been optimized, and it is now possible to produce large quantities of the compound with high yield and reproducibility.
科学的研究の応用
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been used extensively in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. The inhibition of HDACs by 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer.
特性
IUPAC Name |
2-chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2NO/c11-5-9(15)14-2-1-6-3-7(12)4-8(13)10(6)14/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGYAMMWYYLXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943336.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2943339.png)
![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)
![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)






![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)
![ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2943356.png)